N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
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Overview
Description
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H20FN5O4S and its molecular weight is 457.48. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Materials
The synthesis and characterization of novel aromatic polyimides derived from diamines including structures similar to the queried compound have been explored. These polyimides demonstrate high solubility in organic solvents and exhibit thermal stability with degradation temperatures ranging from 240°C to 550°C. Their specific heat capacities and glass transition temperatures (Tg) make them suitable for high-performance materials applications (Butt et al., 2005).
Medicinal Chemistry and Antitumor Activity
In the realm of medicinal chemistry, amino acid ester derivatives containing 5-fluorouracil, which share a structural motif with the compound , have been synthesized and evaluated for their antitumor activity. These derivatives have shown inhibitory effects against leukemia and liver cancer cell lines, indicating potential applications in cancer therapy (Xiong et al., 2009).
Antimicrobial Applications
Research into the antimicrobial properties of fluorobenzamides, including those related to the queried compound, has yielded promising results. These compounds have been synthesized and tested against various bacterial and fungal strains, showing significant antimicrobial activity. The presence of a fluorine atom in these molecules is essential for enhancing their antimicrobial effectiveness (Desai et al., 2013).
Enzyme Inhibition and Molecular Docking Studies
The development of novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties, based on structures related to the compound of interest, highlights the compound's potential in pharmaceutical applications. These derivatives have been assessed for COX-1/COX-2 inhibition, demonstrating high inhibitory activity and potential as therapeutic agents for inflammatory conditions (Abu‐Hashem et al., 2020).
Radiopharmaceutical Applications
Additionally, the compound has relevance in the field of radiopharmaceuticals, where analogs have been radioiodinated for potential use in γ-emission tomography, indicating their utility in diagnostic imaging and potentially in targeted therapy (Mertens et al., 1994).
Mechanism of Action
Target of Action
The primary target of this compound is Histone Deacetylase-3 (HDAC3) . HDAC3 is one of the eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues . It plays a crucial role in the regulation of gene expression and cell proliferation .
Mode of Action
The compound was designed to work as a selective degrader of HDAC3 .
Biochemical Pathways
The compound affects the biochemical pathways involving HDAC3. Dysregulation of HDAC3’s epigenetic activity has been implicated in a wide range of diseases, including cancer . By targeting HDAC3, the compound could potentially influence these pathways and their downstream effects.
Result of Action
The compound was tested in vitro against human class-I HDACs isoforms and showed an IC50 of 3.4 µM against HDAC3 . This suggests that the compound has a moderate inhibitory effect on HDAC3.
Properties
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O4S/c1-2-31-13-9-7-12(8-10-13)19(29)25-17-18(23)26-21(27-20(17)30)32-11-16(28)24-15-6-4-3-5-14(15)22/h3-10H,2,11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPXJEALXAMWHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.